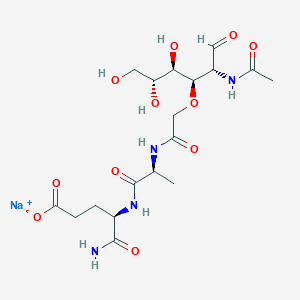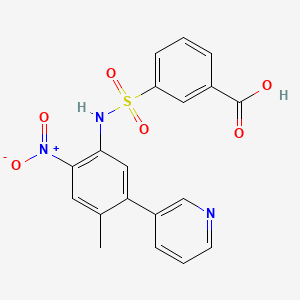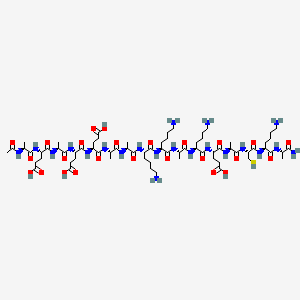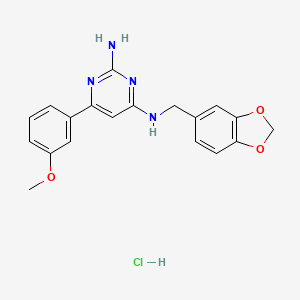
AMBMP hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AMBMP hydrochloride, also known as BML 284 or CID 11210285, is a potent and selective activator of Wnt signaling . It is cell-permeable and does not inhibit GSK-3β . It has been used as a Wnt agonist . It is also known to inhibit tubulin polymerization, suppress TLR2/4/5-induced inflammatory response in human monocytes, inhibit cell proliferation, induce cell cycle arrest in MDA-MB-231 breast cancer cells, and decrease embryo to blastocyst development .
Molecular Structure Analysis
The empirical formula of AMBMP hydrochloride is C19H18N4O3 · HCl . Its molecular weight is 386.84 . The chemical name is N4 - (1,3-Benzodioxol-5-ylmethyl)-6- (3-methoxyphenyl)-2,4-pyrimidinediamine hydrochloride .Physical And Chemical Properties Analysis
AMBMP hydrochloride is a white to beige powder . It is soluble in DMSO up to 20 mg/mL . It should be stored in a desiccated condition at 2-8°C .科学的研究の応用
Wnt Canonical Signaling Activation
- Application Summary: AMBMP hydrochloride is known to be a Wnt canonical signaling activator . The Wnt signaling pathway plays a crucial role in regulating cell fate and proliferation, and its activation can have significant implications in developmental biology and cancer research .
- Results/Outcomes: Activation of the Wnt signaling pathway can lead to various cellular responses, including changes in cell proliferation, differentiation, and survival .
Tubulin Polymerization Inhibition
- Application Summary: AMBMP hydrochloride is also known to inhibit tubulin polymerization . Tubulin is a protein that forms microtubules, which are essential components of the cell’s cytoskeleton. Inhibiting tubulin polymerization can disrupt the formation of the cytoskeleton and affect cell division .
- Methods of Application: Similar to the Wnt signaling activation, the application of AMBMP hydrochloride for tubulin polymerization inhibition involves treating cells with a solution of the compound. The specifics can vary based on the research objectives .
- Results/Outcomes: Inhibition of tubulin polymerization can lead to cell cycle arrest and potentially induce cell death. This property is often exploited in cancer research, as disrupting cell division can inhibit the growth of cancer cells .
Suppression of Inflammatory Response
- Application Summary: AMBMP hydrochloride has been found to suppress the inflammatory response induced by TLR2/4/5 in human monocytes . This property could be useful in the study of inflammatory diseases and the development of anti-inflammatory drugs .
- Methods of Application: The compound is typically applied to cultured human monocytes, and the inflammatory response is measured using various assays .
- Results/Outcomes: The suppression of the inflammatory response could potentially lead to a decrease in inflammation-related symptoms in various diseases .
Inhibition of Cell Proliferation
- Application Summary: AMBMP hydrochloride has been shown to inhibit cell proliferation and induce cell cycle arrest in MDA-MB-231 breast cancer cells . This property is of interest in cancer research, as it could potentially be used to slow the growth of cancer cells .
- Methods of Application: The compound is typically applied to cultured cancer cells, and the effects on cell proliferation and the cell cycle are measured using various assays .
- Results/Outcomes: The inhibition of cell proliferation and induction of cell cycle arrest could potentially lead to a decrease in the growth of cancer cells .
Embryo to Blastocyst Development
- Application Summary: AMBMP hydrochloride has been found to decrease embryo to blastocyst development . This could be of interest in the study of early embryonic development and the factors that influence it .
- Methods of Application: The compound is typically applied to cultured embryos, and the effects on development are observed .
- Results/Outcomes: The decrease in embryo to blastocyst development could potentially provide insights into the factors that influence early embryonic development .
Functionalization of Gold Nanoparticles
- Application Summary: While not directly related to AMBMP hydrochloride, the compound’s properties could potentially be used in the functionalization of gold nanoparticles . Gold nanoparticles have unique physicochemical properties that make them valuable for various biomedical applications, including biosensing, bioimaging, cancer therapy, and drug delivery .
- Results/Outcomes: The functionalization of gold nanoparticles could potentially enhance their effectiveness in various biomedical applications, such as targeted drug delivery .
Safety And Hazards
AMBMP hydrochloride is classified as an irritant, with hazard statements H315 - H319 . This means it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
4-N-(1,3-benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3.ClH/c1-24-14-4-2-3-13(8-14)15-9-18(23-19(20)22-15)21-10-12-5-6-16-17(7-12)26-11-25-16;/h2-9H,10-11H2,1H3,(H3,20,21,22,23);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOFNDFDGVAIEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)NCC3=CC4=C(C=C3)OCO4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AMBMP hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

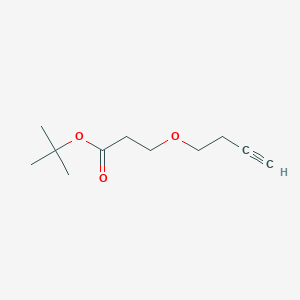
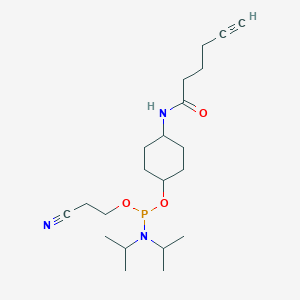
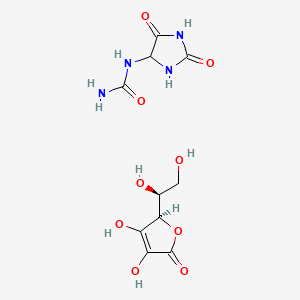
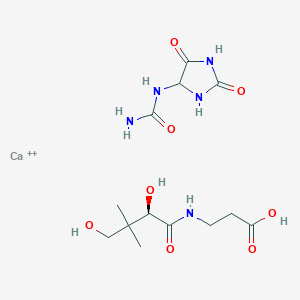
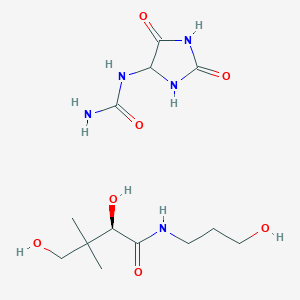
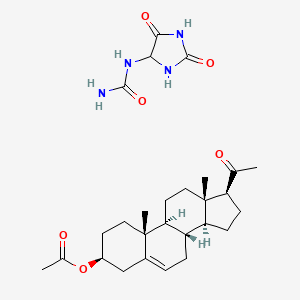
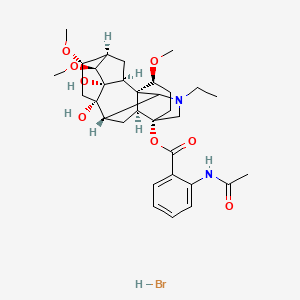
![(1H-Indazol-5-yl)-[4-(4-trifluoromethoxyphenyl)pyrimidin-2-yl]amine](/img/structure/B605324.png)
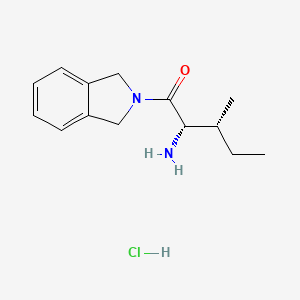
![(R)-7-Bromo-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B605326.png)
